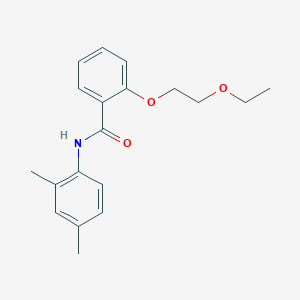
N-(3-propoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-propoxyphenyl)benzamide, also known as F13714, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and is known for its unique pharmacological properties. In
Mecanismo De Acción
The mechanism of action of N-(3-propoxyphenyl)benzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and acetylcholine. It has also been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response.
Biochemical and Physiological Effects
N-(3-propoxyphenyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain, improve memory and cognitive function, and protect against neuronal damage. It has also been shown to have antioxidant properties and to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-propoxyphenyl)benzamide is its wide range of pharmacological activities, which make it a promising candidate for the treatment of various diseases. It is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, one of the limitations of N-(3-propoxyphenyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(3-propoxyphenyl)benzamide. One area of research is the investigation of its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the exploration of its anti-inflammatory and analgesic effects, which could make it a promising candidate for the treatment of chronic pain conditions. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-propoxyphenyl)benzamide and to identify any potential side effects or safety concerns.
Conclusion
N-(3-propoxyphenyl)benzamide is a promising compound with a wide range of pharmacological activities and potential therapeutic applications. Its unique properties make it a valuable tool for scientific research and drug development. Further studies are needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.
Métodos De Síntesis
The synthesis of N-(3-propoxyphenyl)benzamide involves the reaction between 3-propoxyaniline and benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields a white solid which is then purified using recrystallization. The purity of the final product is confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(3-propoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
N-(3-propoxyphenyl)benzamide |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N-(3-propoxyphenyl)benzamide |
InChI |
InChI=1S/C16H17NO2/c1-2-11-19-15-10-6-9-14(12-15)17-16(18)13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,17,18) |
Clave InChI |
NRKYDRRNCNLYGI-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)

![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)
![N-[2-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B268568.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268570.png)


![N-[2-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B268575.png)
![N-[4-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268577.png)
![N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268580.png)

![N-[3-(allyloxy)phenyl]isonicotinamide](/img/structure/B268582.png)
![2-(4-chlorophenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B268583.png)
![N-[2-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268584.png)